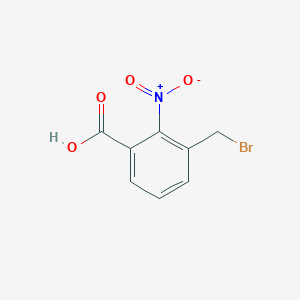
1,2-Dibromo-4-methyl-5-nitrobenzene
Overview
Description
1,2-Dibromo-4-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H5Br2NO2 . It has a molecular weight of 294.92800 . The compound appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of 1,2-Dibromo-4-methyl-5-nitrobenzene involves several steps. The process may involve a Friedel Crafts acylation followed by a Clemmensen Reduction . The nitration step is crucial and must be performed first .Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-4-methyl-5-nitrobenzene consists of a benzene ring substituted with two bromine atoms, one nitro group, and one methyl group . The exact mass of the molecule is 292.86900 .Chemical Reactions Analysis
The chemical reactions involving 1,2-Dibromo-4-methyl-5-nitrobenzene are complex and can involve multiple steps. The nitration of the benzene ring is a key step in the reaction process .Physical And Chemical Properties Analysis
1,2-Dibromo-4-methyl-5-nitrobenzene has a density of 1.967g/cm3 . It has a boiling point of 316.5ºC at 760 mmHg . The flash point of the compound is 145.2ºC . The compound has a LogP value of 3.95140 .Scientific Research Applications
Structural and Computational Analysis
1,2-Dibromo-4-methyl-5-nitrobenzene has been studied for its structural properties. Research shows variations in nonbonded close contacts between molecules due to the size of the halogen atom. These structures also feature self-complementary nitro-O...Br close contact, contributing to significant cohesive attraction between molecules, highlighting its potential in crystallography and molecular engineering (Bosch, Bowling & Speetzen, 2022).
Crystallography
Studies have focused on the crystallization of 1,2-dibromo-4-methyl-5-nitrobenzene. The compound exhibits unique molecular alignments and crystal structures, which can be crucial in understanding the interactions and properties of similar chemical compounds (Medjroubi et al., 2016).
Synthesis of Derivatives
Research has been conducted on efficient methods to access various derivatives of 1,2-dibromobenzenes, including 1,2-dibromo-4-methyl-5-nitrobenzene. These methods are important for organic transformations and could be useful in pharmaceutical and material science industries (Diemer, Leroux & Colobert, 2011).
Molecular Disordering in Crystal Structures
The compound's role in the disordering of crystal structures has also been explored. This includes research on how different molecular forms occupy crystallographic positions, which is vital in the field of crystallography and material sciences (Skakle, Gojdka & Wardell, 2006).
Intermediate Role in Synthesis
1,2-Dibromo-4-methyl-5-nitrobenzene serves as an intermediate in the synthesis of other compounds. For example, its transformation into 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of certain medications, demonstrates its significance in chemical synthesis processes (Zhai Guang-xin, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that brominated and nitro compounds often interact with proteins and enzymes in the body, altering their function .
Mode of Action
Brominated compounds are known to undergo free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can interact with other molecules . Nitro groups, on the other hand, are electron-withdrawing and can influence the reactivity of the benzene ring .
Biochemical Pathways
Brominated and nitro compounds can potentially interfere with a wide range of biochemical processes due to their reactivity .
Pharmacokinetics
The properties of similar compounds suggest that it may be absorbed and distributed throughout the body, metabolized (possibly through reactions involving the bromine and nitro groups), and eventually excreted .
Result of Action
Given the reactivity of brominated and nitro compounds, it’s plausible that this compound could cause significant changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dibromo-4-methyl-5-nitrobenzene. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and the rate at which it undergoes reactions .
properties
IUPAC Name |
1,2-dibromo-4-methyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOMLFOBYEZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726275 | |
| Record name | 1,2-Dibromo-4-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-4-methyl-5-nitrobenzene | |
CAS RN |
101580-70-5 | |
| Record name | 1,2-Dibromo-4-methyl-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101580-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-4-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,2-dibromo-4-methyl-5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Hexadecyloxy)phenyl]-3-(1-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-1,4-diol](/img/structure/B3031983.png)

![Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B3031986.png)







